molecular formula C19H18N2O4 B2847243 4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953182-20-2

4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Katalognummer B2847243
CAS-Nummer: 953182-20-2
Molekulargewicht: 338.363
InChI-Schlüssel: HWNPFBCLWJZRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, isoxazole derivatives have been synthesized through various methods, including 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and condensation of hydroxylamine with β-diketones .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

One notable application of a structurally similar compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, involves its potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has shown significant promise in decreasing the level of phosphorylation and aggregation of tau proteins, offering neuroprotective activity and ameliorating impaired learning and memory in Alzheimer's disease models. This research suggests the potential for developing treatments targeting Alzheimer’s disease using similar compounds (Hsueh-Yun Lee et al., 2018).

Antimicrobial and Analgesic Agents

Another research focused on the synthesis of novel compounds derived from visnagenone and khellinone, which showed significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties. These findings highlight the compound's potential as a basis for developing new therapeutic agents with antimicrobial and analgesic activities (A. Abu‐Hashem et al., 2020).

Antidiabetic Agents

In the realm of diabetes treatment, derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, like KRP-297, have been identified as promising antidiabetic agents. These compounds have been prepared as part of the search for new treatments for diabetes mellitus, demonstrating the versatility of benzamide derivatives in medicinal chemistry applications (M. Nomura et al., 1999).

Anticancer Research

Research into the synthesis and cytotoxicity of novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has revealed their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This area of study demonstrates the ongoing exploration of benzamide derivatives and related compounds in the search for effective cancer treatments (Ashraf S. Hassan et al., 2014).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by isoxazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-methoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide may also interact with multiple targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 20423 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Similar compounds have shown significant biological activity, suggesting that this compound may also have potent effects .

Eigenschaften

IUPAC Name

4-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-8-6-13(7-9-16)19(22)20-12-15-11-18(25-21-15)14-4-3-5-17(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNPFBCLWJZRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.